
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained interest in scientific research due to its potential in treating cancer and other diseases.
Wirkmechanismus
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide inhibits the activity of CK2 by binding to the enzyme's ATP-binding site. This prevents CK2 from phosphorylating its substrates, which are involved in many cellular processes including cell proliferation and apoptosis. In addition, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to induce autophagy, a cellular process that degrades and recycles cellular components.
Biochemical and Physiological Effects:
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis. N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has also been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has several advantages for lab experiments, including its small size and ability to penetrate cell membranes. However, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has limitations in terms of its specificity for CK2, as it may also inhibit other kinases that share structural similarities with CK2. In addition, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide research, including:
1. Further investigation of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide's anti-cancer effects in different cancer types and in combination with other anti-cancer drugs.
2. Development of more specific CK2 inhibitors based on the structure of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide.
3. Investigation of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide's potential in treating other diseases such as autoimmune disorders and neurodegenerative diseases.
4. Development of more soluble formulations of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide to improve its bioavailability.
5. Investigation of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide's effects on autophagy and its potential in treating diseases associated with impaired autophagy.
Synthesemethoden
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is synthesized through a multi-step process that involves the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-carboxylic acid to form N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been found to have potential in treating cancer by inhibiting the activity of the protein kinase CK2, which is overexpressed in many cancer cells. In addition, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been shown to have anti-inflammatory properties and may have potential in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S2/c13-9-4-3-8(20-9)11-15-16-12(18-11)14-10(17)6-7-2-1-5-19-7/h1-5H,6H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHVSENXUVTLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-(methylsulfanyl)-2-phenylpyrimidine](/img/structure/B2945296.png)
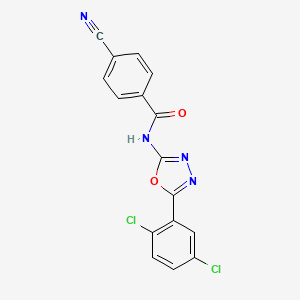
![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)
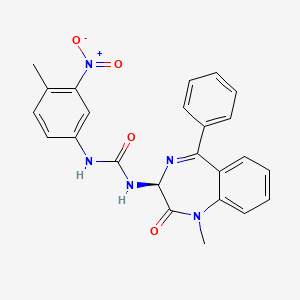
![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2945305.png)

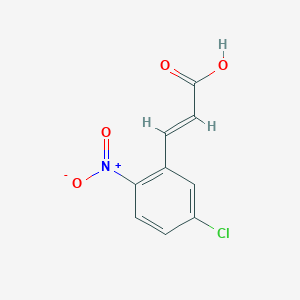
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2945308.png)
![1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2945309.png)

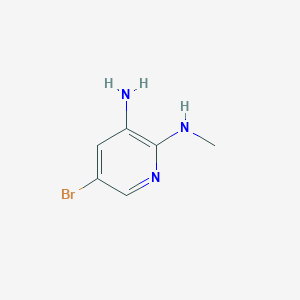

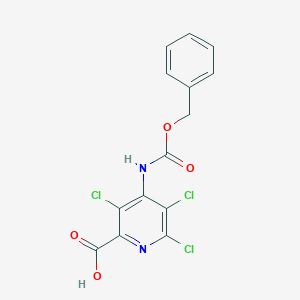
![4-(4-hydroxy-3-methoxyphenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945318.png)